molecular formula C25H42ClNO5 B1250976 Malyngamide O

Malyngamide O

Cat. No. B1250976
M. Wt: 472.1 g/mol
InChI Key: APYMXRPHYRRJTM-ZWUHNMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malyngamide O is a natural product found in Stylocheilus longicauda with data available.

Scientific Research Applications

Cytotoxic Properties

Malyngamides have demonstrated notable cytotoxic properties, particularly against cancer cells. For instance, 8-epi-malyngamide C from the Floridian marine cyanobacterium Lyngbya majuscula was found to be cytotoxic to HT29 colon cancer cells (Kwan et al., 2010). Additionally, other malyngamide stereoisomers isolated from Lyngbya majuscula displayed moderate cytotoxicity against various human lung tumor and neuro-2a cancer cell lines (Gross et al., 2010).

Anti-inflammatory Activity

Malyngamides have shown significant anti-inflammatory properties. For instance, a malyngamide isolated from a Papua New Guinea marine cyanobacterium exhibited anti-inflammatory activity in LPS-induced RAW macrophage cells (Malloy et al., 2011). Additionally, malyngamide F acetate from the marine cyanobacterium Lyngbya majuscula inhibited the MyD88-dependent pathway, a key component of the innate immune response (Villa et al., 2010).

Ichthyotoxic and Immunomodulatory Properties

Malyngamides have been found to possess ichthyotoxic properties, as evidenced by malyngamide H isolated from the Caribbean cyanobacterium Lyngbya majuscula, which showed ichthyotoxic activity against goldfish (Orjala et al., 1995). They have also demonstrated immunomodulatory activities, such as inhibiting the inflammatory response in vertebrates (Villa et al., 2010).

Novel Structural Insights

Research on malyngamides has led to the discovery of new structures and stereochemistry, providing deeper insights into their molecular composition. For instance, studies on new malyngamides from the Hawaiian red alga Gracilaria coronopifolia and the marine cyanobacterium Lyngbya majuscula have contributed significantly to understanding their complex structures (Kan et al., 1998); (McPhail et al., 2003).

properties

Product Name

Malyngamide O

Molecular Formula

C25H42ClNO5

Molecular Weight

472.1 g/mol

IUPAC Name

methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E,7S)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate

InChI

InChI=1S/C25H42ClNO5/c1-6-7-8-9-11-14-22(30-3)15-12-10-13-16-24(28)27(2)20-21(19-26)17-23(31-4)18-25(29)32-5/h10,12,18-19,22H,6-9,11,13-17,20H2,1-5H3/b12-10+,21-19-,23-18+/t22-/m0/s1

InChI Key

APYMXRPHYRRJTM-ZWUHNMOSSA-N

Isomeric SMILES

CCCCCCC[C@@H](C/C=C/CCC(=O)N(C)C/C(=C\Cl)/C/C(=C\C(=O)OC)/OC)OC

Canonical SMILES

CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)OC)OC)OC

synonyms

malyngamide O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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